3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-4-oxo-1,5-dihydropyrazolo[4,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-5-3-4(10-11-5)2(7(13)14)1-9-6(3)12/h1H,(H,9,12)(H,13,14)(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSDKGXAQJSQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=NN2)N)C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization via Diazotization and Reduction
To introduce the 3-amino group, nitration of the 3-methyl intermediate (VI) followed by catalytic hydrogenation is proposed. For example, treating VI with fuming nitric acid at 0°C generates a nitro intermediate, which is reduced to the amine using H₂/Pd-C in ethanol. This approach mirrors methods for analogous pyrazolo[3,4-b]pyridines.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (fuming), 0°C, 2 hr | 65% |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 hr | 82% |
Challenges :
-
Competing oxidation of the hydroxyl group necessitates protective groups (e.g., acetyl) during nitration.
-
Regiochemical control in nitration is critical to avoid positional isomers.
Alternative Routes from Aminopyrazole Derivatives
Multicomponent Cyclization
Adapting Friedländer-type condensation, 5-amino-4-hydroxypyrazole (VIII) reacts with ethyl 3-oxopent-4-enoate (IX) in acetic acid under reflux to form the pyrazolo[4,3-c]pyridine core (X). Hydrolysis of the ester group with LiOH yields the target compound.
Mechanistic Insight :
-
The enone (IX) acts as a 1,3-CCC-biselectrophile, coupling with the pyrazole’s 1,3-NCC-dinucleophile sites.
-
Steric effects influence the annulation regiochemistry, favoring [4,3-c] over [3,4-b] isomers.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C |
| Catalyst | None |
| Reaction Time | 8 hr |
Post-Synthetic Modifications
Direct Amination of Halogenated Intermediates
Bromination of 4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (XI) at position 3 using POBr₃, followed by amination with aqueous NH₃ at 150°C, provides the 3-amino derivative (XII).
Key Observations :
-
Selectivity : Bromination occurs exclusively at position 3 due to electron-deficient pyridine ring directing effects.
-
Yield : 58% over two steps.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of multiple functional groups allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
(a) 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-1-cyclopropyl-5-amino-6-fluoro-8-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 8h)
- Core Structure: Shares the pyrazolo[4,3-c]pyridine system but fused to a quinoline moiety.
- Substituents : Additional cyclopropyl, fluoro, methoxy, and oxo groups.
- Properties :
- Applications: Likely tailored for enhanced bioavailability or target specificity in antibacterial agents (quinoline derivatives are known for antimicrobial activity) .
(b) Furo[2,3-c]pyridine-7-carboxylic Acid (CAS 1782264-34-9)
- Core Structure : Furopyridine (furan fused with pyridine) vs. pyrazolopyridine.
- Substituents : Carboxylic acid at position 7 (shared feature).
- Properties: Lacks amino and hydroxy groups, reducing hydrogen-bonding capacity.
- Applications : Used as a building block in medicinal chemistry for kinase inhibitors or protease inhibitors .
(c) 1H-Pyrrolo[2,3-B]Pyridine-4-Carboxylic Acid (CAS 479553-01-0)
- Core Structure : Pyrrolopyridine (pyrrole fused with pyridine).
- Substituents : Carboxylic acid at position 4 (vs. position 7 in the target compound).
- Properties :
- Applications : Intermediate in synthesizing nucleotide analogs or antiviral drugs .
Physicochemical and Spectroscopic Properties
Biological Activity
3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a pyrazolo ring fused to a pyridine structure. The presence of amino and hydroxyl groups contributes to its reactivity and biological interactions.
Synthesis
The synthesis of 3-amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-4-hydroxy-1,5-dihydropyrazolo[4,3-c]pyridin-6-one under controlled conditions to yield the desired compound with high purity and yield.
Antiviral Properties
Research indicates that derivatives of pyrazolo compounds exhibit notable antiviral activities. For instance, compounds similar to 3-amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine have demonstrated efficacy against various viruses:
- Antiviral Activity Against Tobacco Mosaic Virus : Compounds derived from this class have shown higher antiviral activities compared to standard agents, with curative activities reported at concentrations around 500 µg/mL .
- Anti-HSV-1 Activity : In studies evaluating anti-herpetic effects, certain derivatives exhibited significant inhibition of HSV-1 replication in Vero cells, suggesting potential therapeutic applications in treating herpes infections .
Anticancer Activity
The pyrazolo[3,4-b]pyridine derivatives have also been investigated for their anticancer properties. For example:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Some derivatives have shown potent inhibition against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity suggests a promising avenue for cancer therapy targeting specific cell cycle regulators .
The biological activity of 3-amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate enzymatic activity and influence various signaling pathways critical for cellular function.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of several pyrazolo derivatives against the Vesicular Stomatitis Virus (VSV) and Mayaro virus. The results indicated that specific compounds exhibited significant reductions in viral titers, highlighting their potential as antiviral agents in clinical settings .
Case Study 2: Anticancer Potential
In vitro studies on human tumor cell lines (HeLa, HCT116) demonstrated that certain derivatives of the pyrazolo compound effectively inhibited cellular proliferation. This suggests that these compounds may serve as lead candidates for developing novel anticancer therapies .
Comparative Analysis
| Compound | Biological Activity | IC50/Effective Concentration |
|---|---|---|
| 3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | Antiviral (HSV-1) | Effective at low µg/mL concentrations |
| Similar Derivative A | Antiviral (TMV) | Curative activity: 56.8% at 500 µg/mL |
| Similar Derivative B | CDK Inhibition | IC50: 0.36 µM (CDK2) |
Q & A
Q. What are the standard synthetic routes for preparing 3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid and its intermediates?
Synthesis typically involves cyclization and functionalization steps. For example:
- Cyclization : React 3-amino-2-cyanopyrrole derivatives with formamide or ammonium hydroxide under reflux (e.g., methanol/water at 80–100°C for 6–8 hours) to form the pyrazolo-pyridine core .
- Carboxylic Acid Formation : Hydrolysis of nitrile intermediates (e.g., using H₂SO₄ or NaOH under controlled pH) yields the carboxylic acid moiety. Solvent selection (ethanol, DMF) impacts crystallization efficiency .
- Purification : Recrystallization from ethanol-DMF mixtures (1:2 v/v) is recommended for high-purity yields (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Key techniques include:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with literature data for pyrazolo-pyridine analogs. For example, aromatic protons typically resonate at δ 7.5–8.5 ppm in DMSO-d₆ .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₇H₆N₄O₃, exact mass 194.04).
- Melting Point : Consistency with reported values (e.g., 273–278°C for related pyrazolo-pyridines) validates purity .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors. Ensure access to emergency eyewash stations .
- Spill Management : Collect solid spills using vacuum suction (avoid sweeping) and dispose as hazardous waste .
Q. What solvents and storage conditions are optimal for stability?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) at elevated temperatures (50–60°C) .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hygroscopic degradation .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side products?
- Reagent Stoichiometry : Use a 10% excess of formamide in cyclization reactions to drive the reaction to completion .
- Temperature Control : Maintain reflux temperatures within ±2°C to avoid decomposition (e.g., >100°C may degrade the pyridine ring) .
- Chromatographic Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers or byproducts .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?
- Solvent Effects : Note that DMSO-d₆ vs. CDCl₃ can cause δ 0.3–0.5 ppm shifts in aromatic protons .
- Tautomerism : The compound may exist as keto-enol tautomers, leading to split peaks in ¹H NMR. Use deuterated solvents with controlled pH to stabilize a single form .
- Cross-Validation : Correlate NMR data with IR (e.g., carbonyl stretches at 1680–1700 cm⁻¹) and HRMS for confirmation .
Q. What strategies are effective for functionalizing the 7-carboxylic acid group?
- Amide Coupling : React with amines using EDC/HOBt in DMF to form carboxamides. Yields >80% are achievable for primary amines .
- Esterification : Use thionyl chloride (SOCl₂) and methanol to generate methyl esters, facilitating further derivatization .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at the 3-amino position require protection of the carboxylic acid (e.g., as a tert-butyl ester) .
Q. How can supramolecular interactions influence crystallinity and bioactivity?
- Hydrogen Bonding : The 4-hydroxy and 7-carboxylic acid groups form intermolecular H-bonds, creating layered crystal structures (observed in related pyridine derivatives) .
- π-Stacking : Planar pyrazolo-pyridine cores promote stacking, which can enhance solubility in aromatic solvents (e.g., toluene) .
Q. What computational tools are suitable for modeling its reactivity or binding properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
